2-Methyladenosine 5'-(dihydrogen phosphate)

Antimycobacterial drug discovery Purine salvage pathway Adenosine kinase substrate profiling

2-Methyladenosine 5'-(dihydrogen phosphate) (synonym: 2-methyl-AMP) is a purine ribonucleoside 5'-monophosphate in which the adenine base is methylated at the C2 position. With a molecular formula of C₁₁H₁₆N₅O₇P and a molecular weight of 361.25 g/mol, it is the phosphorylated metabolite of the antimycobacterial nucleoside analog 2-methyladenosine.

Molecular Formula C11H16N5O7P
Molecular Weight 361.25 g/mol
CAS No. 39923-67-6
Cat. No. B12922774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyladenosine 5'-(dihydrogen phosphate)
CAS39923-67-6
Molecular FormulaC11H16N5O7P
Molecular Weight361.25 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C11H16N5O7P/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21/h3,5,7-8,11,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
InChIKeyDEYSCYWEHGTTSA-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyladenosine 5'-(dihydrogen phosphate) (CAS 39923-67-6): Procurement-Relevant Chemical Identity and Baseline Properties


2-Methyladenosine 5'-(dihydrogen phosphate) (synonym: 2-methyl-AMP) is a purine ribonucleoside 5'-monophosphate in which the adenine base is methylated at the C2 position [1]. With a molecular formula of C₁₁H₁₆N₅O₇P and a molecular weight of 361.25 g/mol, it is the phosphorylated metabolite of the antimycobacterial nucleoside analog 2-methyladenosine [2]. The compound is catalogued in authoritative structural databases as the modified RNA linking nucleotide '2MA', with adenosine (A) designated as its standard parent [3]. Its primary documented biological relevance lies in its role as the active intracellular metabolite responsible for the selective inhibition of mycobacterial purine metabolism and ATP synthesis, distinguishing it from unmodified adenosine 5'-monophosphate (AMP) [4].

Why Generic Adenosine Monophosphates Cannot Substitute for 2-Methyladenosine 5'-(dihydrogen phosphate) in Key Research Applications


The simple substitution of unmodified adenosine 5'-monophosphate (AMP) or other commercially prevalent methylated AMP isomers (e.g., 2'-O-methyl-AMP, N⁶-methyl-AMP) for 2-methyladenosine 5'-(dihydrogen phosphate) introduces critical functional divergence. The regiospecific C2-methylation on the adenine base—as opposed to ribose 2'-O-methylation or exocyclic N⁶-methylation—dictates distinct molecular recognition by purine-metabolizing enzymes [1]. In Mycobacterium tuberculosis adenosine kinase (Mtb AK), the C2-methyl modification is tolerated for phosphorylation, enabling metabolic trapping, whereas the human ortholog shows substantially different substrate preferences, a selectivity window absent with unmodified AMP [2]. Furthermore, 2-methyl-AMP is poorly further metabolized in mycobacterial cells compared to AMP, leading to intracellular accumulation and potent inhibition of de novo purine biosynthesis and ATP synthesis—a mechanism not replicated by AMP, 2'-O-methyl-AMP, or N⁶-methyl-AMP [3]. These regioisomer-specific metabolic fates render generic substitution scientifically invalid for studies of purine salvage pathway inhibition or antimycobacterial mechanism-of-action research.

Quantitative Differentiation Evidence for 2-Methyladenosine 5'-(dihydrogen phosphate) vs. Closest Analogs


Substrate Selectivity of Mycobacterium tuberculosis Adenosine Kinase: 2-Methyladenosine vs. Adenosine

The M. tuberculosis adenosine kinase (Mtb AK) phosphorylates 2-methyladenosine to 2-methyl-AMP, a metabolic activation step essential for its antimycobacterial activity [1]. Kinetic characterization reveals a KM of 79 μM for 2-methyladenosine in the presence of 10 mM KCl, compared to a KM of 0.8 μM for the natural substrate adenosine under identical conditions [2]. The corresponding Vmax values are 72 nmol/min/mg for 2-methyladenosine versus 180 nmol/min/mg for adenosine [2]. Critically, potassium ions stimulate catalytic efficiency with 2-methyladenosine 300-fold, compared to a 13-fold stimulation with adenosine, indicating a pronounced differential dependence on the physiological ionic environment unique to the 2-methyl substrate [2].

Antimycobacterial drug discovery Purine salvage pathway Adenosine kinase substrate profiling

Metabolic Fate Divergence: 2-Methyl-AMP Accumulates as a Terminal Metabolite in Mycobacteria Unlike AMP

In wild-type M. smegmatis, exogenously supplied 2-methyladenosine is phosphorylated to 2-methyl-AMP (the target compound), which is further converted only to a limited extent to 2-methyl-ATP and incorporated into RNA [1]. Critically, very little of the 2-methyl-AMP pool is metabolized further, resulting in intracellular accumulation [2]. This contrasts sharply with adenosine, which is rapidly and completely metabolized through multiple canonical pathways (adenosine deaminase, purine nucleoside phosphorylase, adenylate kinase). The metabolic trapping of 2-methyl-AMP leads to inhibition of ATP synthesis via disruption of de novo purine biosynthesis, an effect not observed with AMP [1]. In an adenosine kinase-deficient M. smegmatis mutant resistant to 2-methyladenosine, no 2-methyl-AMP is formed, confirming that the monophosphate metabolite is the molecular species responsible for growth inhibition [1].

Mycobacterial metabolism Nucleotide metabolic trapping ATP synthesis inhibition

Regioisomeric Differentiation: 2-Methyl-AMP vs. 2'-O-Methyl-AMP in RNA Context

The PDBeChem ligand dictionary clearly distinguishes 2-methyladenosine 5'-monophosphate (code: 2MA, base-methylated) from 2'-O-methyladenosine 5'-monophosphate (code: A2M, ribose-methylated) [1]. 2MA is classified as 'RNA LINKING' with adenosine as its standard parent and 'Is modified' = Yes [1]. In contrast, 2'-O-methyl-AMP (A2M) bears the methyl modification on the ribose 2'-OH, conferring enhanced RNA duplex stability through altered minor groove hydration [2]. These two regioisomers—identical in molecular formula (C₁₁H₁₆N₅O₇P) but differing in methylation site—are not functionally interchangeable. 2'-O-methyl-AMP is widely used in mRNA cap analog synthesis (Cap 1 structures) to enhance translation and reduce immunogenicity, whereas 2-methyl-AMP (base-modified) is implicated in ribosomal RNA modification (position 2503 in 23S rRNA) and translational fidelity [3]. Procurement errors between these two commonly available regioisomers will lead to fundamentally different experimental outcomes.

RNA modification PDB ligand annotation Nucleotide analog classification

Species-Selective Activation: M. tuberculosis Adenosine Kinase vs. Human Adenosine Kinase

The selectivity of 2-methyladenosine/2-methyl-AMP for mycobacteria over human cells is rooted in the differential substrate specificity of adenosine kinase orthologs. Mtb AK, which shares less than 20% sequence identity with human AK, efficiently phosphorylates 2-methyladenosine to 2-methyl-AMP [1]. In contrast, 2-methyladenosine is poorly metabolized in human cells, resulting in minimal 2-methyl-AMP formation and negligible toxicity to the host [2]. This species-selective activation is in contrast to adenosine, which is efficiently phosphorylated by both mycobacterial and human AKs. Quantitative structure-activity relationship (SAR) studies on Mtb AK have established that modifications at the adenine C2 position are tolerated for substrate activity, whereas the human enzyme exhibits significantly restricted substrate flexibility at this position [3]. Consequently, 2-methyl-AMP is selectively generated within the mycobacterial intracellular environment, a property not shared by AMP or 2'-O-methyl-AMP.

Species-selective prodrug activation Antitubercular selectivity Adenosine kinase ortholog comparison

HPLC-Based Identity Confirmation: Retention Time Differentiation from Other Methylated Adenosine Standards

For analytical laboratories requiring authenticated reference standards, 2-methyladenosine and its monophosphate can be definitively resolved from other methylated adenosine species by reversed-phase HPLC. Using a Luna C18 column (10 μm, 4.6 mm × 250 mm) with a solvent system of 40 mM ammonium acetate (pH 6.0) and 40% aqueous acetonitrile, the nucleoside 2-methyladenosine elutes with a retention time of 30.0 min [1]. This is distinctly separated from 8-methyladenosine (29.5 min) and 2,8-dimethyladenosine (35.0 min) under identical conditions [1]. While this specific gradient protocol addresses the nucleoside form, it establishes the chromatographic distinguishability of the 2-methyladenine base modification from other regioisomers. The corresponding 5'-monophosphate (2-methyl-AMP) can be analyzed as the nucleoside after enzymatic dephosphorylation, providing a validated analytical workflow for identity confirmation and purity assessment of CAS 39923-67-6 in procurement quality control.

Analytical chemistry HPLC method validation Modified nucleoside standard

Optimal Research and Industrial Application Scenarios for 2-Methyladenosine 5'-(dihydrogen phosphate) (CAS 39923-67-6)


Antimycobacterial Mechanism-of-Action Studies Requiring the Authentic Active Metabolite

Investigators studying purine salvage pathway inhibitors in Mycobacterium tuberculosis should procure 2-methyl-AMP (CAS 39923-67-6) directly, rather than relying on the nucleoside prodrug 2-methyladenosine, to bypass the adenosine kinase-dependent activation step. This is essential for in vitro enzyme inhibition assays targeting the de novo purine biosynthetic enzyme(s) putatively inhibited by 2-methyl-AMP, as established by the ATP synthesis inhibition phenotype observed in M. smegmatis [1]. Use of AMP or other methylated AMP isomers will not recapitulate the metabolic trapping mechanism unique to 2-methyl-AMP, which is resistant to adenosine deaminase and purine nucleoside phosphorylase [1].

Structural Biology: RNA Modification Studies Involving m²A at Ribosomal Position 2503

For crystallographic and cryo-EM studies of ribosomes or RNA-modifying enzymes (e.g., RlmN, Cfr), 2-methyladenosine 5'-monophosphate (PDBeChem code: 2MA) is the required ligand for building accurate structural models of m²A-modified nucleotides [2]. It must not be confused with 2'-O-methyl-AMP (A2M), which occupies a different chemical space despite sharing the same molecular formula. The validated HPLC protocol using synthetic 2-methyladenosine standards (retention time 30.0 min on C18) provides a quality control framework for verifying ligand identity prior to co-crystallization or soaking experiments [3].

Enzymology: Substrate Profiling of Adenosine Kinase Orthologs with Differential K⁺ Activation

Researchers characterizing adenosine kinase substrate specificity across bacterial species can use 2-methyladenosine as a probe substrate, with 2-methyl-AMP serving as the product standard for calibrating HPLC-based activity assays. The 300-fold stimulation of Mtb AK catalytic efficiency by K⁺ with 2-methyladenosine (vs. 13-fold with adenosine) provides a unique kinetic signature for distinguishing mycobacterial AK activity from human or other orthologs [4]. This differential K⁺ activation—quantified as KM and Vmax shifts—can serve as a screening parameter in inhibitor discovery programs.

Analytical Reference Standard for Modified Nucleotide Metabolomics

In LC-MS/MS-based nucleotide metabolomics workflows, authentic 2-methyl-AMP is required as a reference standard for the identification and quantification of m²A-containing metabolites in biological matrices. Its distinct molecular weight (361.25 g/mol) and chromatographic behavior differentiate it from isobaric compounds such as 2'-O-methyl-AMP and N⁶-methyl-AMP. Procurement of high-purity 2-methyladenosine 5'-(dihydrogen phosphate) (≥98%) is critical for constructing calibration curves and validating analytical methods in studies of RNA modification dynamics and nucleotide metabolism [3].

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